Methyl 9-hydroxyheptadecanoate

Lipidomics Fatty Acid Metabolism Mass Spectrometry

Methyl 9-hydroxyheptadecanoate (CAS 89411-15-4) is an organic compound classified as a long-chain hydroxy fatty acid methyl ester. It is formally derived from heptadecanoic acid (margaric acid, C17:0) and features a secondary hydroxyl group specifically at the ninth carbon position of the 17-carbon chain.

Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
CAS No. 89411-15-4
Cat. No. B14381800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9-hydroxyheptadecanoate
CAS89411-15-4
Molecular FormulaC18H36O3
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC(=O)OC)O
InChIInChI=1S/C18H36O3/c1-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21-2/h17,19H,3-16H2,1-2H3
InChIKeyYALMQAPNBXPRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 9-Hydroxyheptadecanoate (CAS 89411-15-4): Procurement-Ready Overview of a C18 Hydroxy Fatty Acid Methyl Ester for Lipidomics and Specialty Synthesis


Methyl 9-hydroxyheptadecanoate (CAS 89411-15-4) is an organic compound classified as a long-chain hydroxy fatty acid methyl ester. It is formally derived from heptadecanoic acid (margaric acid, C17:0) and features a secondary hydroxyl group specifically at the ninth carbon position of the 17-carbon chain. Its molecular formula is C18H36O3, with a molecular weight of 300.48 g/mol [1]. This compound exists as a colorless to pale yellow liquid or low-melting solid at room temperature. It is primarily utilized as a synthetic intermediate, an analytical reference standard in lipidomics for the identification and quantification of hydroxylated fatty acid profiles in biological and industrial samples [2], and as a precursor for the synthesis of more complex lipid-based molecules and surfactants.

Methyl 9-Hydroxyheptadecanoate (CAS 89411-15-4): Why Regioisomers and Chain-Length Analogs Cannot Be Freely Substituted in Analytical and Synthetic Workflows


In procurement for analytical chemistry, lipidomics, and specialty organic synthesis, the substitution of methyl 9-hydroxyheptadecanoate with a generic 'hydroxy fatty acid methyl ester' is not scientifically valid. The specific position of the hydroxyl group on the alkyl chain (C9) and the exact carbon chain length (C17) dictate the compound's chromatographic retention time, mass spectrometric fragmentation pattern, and physicochemical properties. These parameters are critical for accurate identification and quantification when this compound is used as an analytical standard [1]. Furthermore, in synthetic applications, the C9 hydroxyl group serves as a distinct point for further derivatization, influencing the regiochemistry of the final product. Replacing it with a C2-hydroxylated analog (e.g., methyl 2-hydroxyheptadecanoate) or a chain-length variant (e.g., methyl 9-hydroxyoctadecanoate) will lead to altered retention times, different MS/MS spectra, and potentially divergent reactivity, thereby compromising experimental reproducibility and data integrity.

Methyl 9-Hydroxyheptadecanoate (CAS 89411-15-4): A Comparative Evidence Guide for Scientific Selection vs. Closest Analogs


C17 vs. C18 Hydroxy Fatty Acid Methyl Esters: Differential Chain-Length Impacts on Lipidomic Profiling

Methyl 9-hydroxyheptadecanoate (C17:0, 9-OH) serves as a distinct analytical marker compared to its C18 homolog, methyl 9-hydroxyoctadecanoate (C18:0, 9-OH; 9-hydroxystearic acid methyl ester, CAS 2447-53-2). The one-carbon difference in chain length results in a quantifiably different chromatographic retention time and a distinct mass-to-charge ratio (m/z) in mass spectrometry-based lipidomic assays [1]. This difference is critical for the unambiguous identification and quantification of heptadecanoid lipids in complex biological matrices, such as those found in plant extracts, microbial fermentations, or mammalian tissues, where both C17 and C18 hydroxy fatty acid species may co-occur [1].

Lipidomics Fatty Acid Metabolism Mass Spectrometry

Hydroxyl Position Matters: Differential Biological Activity of 9-Hydroxy vs. 2-Hydroxy Heptadecanoate Methyl Esters

While direct quantitative comparison for methyl 9-hydroxyheptadecanoate is limited, class-level evidence strongly suggests that the position of the hydroxyl group on the fatty acid chain is a critical determinant of its interaction with biological targets. For instance, methyl 2-hydroxy-heptadecanoate (CAS not specified) has been reported to inhibit HMG-CoA reductase with an IC50 of 19 nM [1]. In contrast, studies on hydroxy fatty acids indicate that introducing a hydroxyl group at an intermediate position (like C9) can enhance or modulate a different set of biological activities, such as inhibition of cholesterol synthesis, compared to an alpha-hydroxyl group which may abolish it [2]. This underscores that the C9-hydroxylation of methyl 9-hydroxyheptadecanoate confers a distinct bioactivity profile that cannot be assumed from data on its 2-hydroxy or non-hydroxylated counterparts.

Enzyme Inhibition Lipid Signaling Bioactivity

Potential Bioactivity Profile: Antioxidant and Lipoxygenase Inhibitory Activity

The methyl 9-hydroxyheptadecanoate scaffold is associated with a biological profile that includes antioxidant properties and the ability to interfere with arachidonic acid metabolism, primarily through lipoxygenase inhibition [1]. Specifically, related hydroxy fatty acid esters have been shown to serve as antioxidants in fats and oils, preventing lipid peroxidation [1][2]. While direct head-to-head quantitative data against comparators are not available for this specific compound, this class-level functional profile positions it distinctly from non-hydroxylated fatty acid methyl esters, which generally lack these specific bioactivities. The presence of the hydroxyl group at C9 is believed to be a key structural feature contributing to its ability to scavenge free radicals and inhibit lipoxygenase enzymes, differentiating it from saturated analogs like methyl heptadecanoate (C17:0) which do not possess these functional properties [3].

Antioxidant Lipoxygenase Inhibition Oxidative Stress

Methyl 9-Hydroxyheptadecanoate (CAS 89411-15-4): Recommended Procurement Scenarios Based on Differentiating Evidence


Lipidomics and Metabolomics: Targeted Analysis of Heptadecanoid Profiles

Procure methyl 9-hydroxyheptadecanoate as a high-purity analytical standard for the identification and relative quantification of hydroxylated heptadecanoic acid species in complex biological samples using LC-MS or GC-MS platforms. Its distinct retention time and mass (as detailed in Evidence Item 1) are essential for generating accurate and reproducible data in studies of fatty acid metabolism, aging, or nutrition, where distinguishing C17 hydroxy lipids from their C18 analogs is critical [1].

Specialty Chemical Synthesis: A Regiochemically Defined Intermediate

Use this compound as a specific building block in the synthesis of complex lipids, surfactants, or bioactive molecules. The C9 hydroxyl group provides a unique handle for further derivatization (e.g., esterification, oxidation, or sulfation), enabling the creation of compounds with a defined regiochemistry that would be inaccessible using 2-hydroxy or terminal-hydroxy heptadecanoate esters [2]. This is particularly relevant for the synthesis of novel lipidomimetic compounds [3].

Investigating Functional Lipid Bioactivity: SAR Studies in Enzyme Inhibition and Oxidative Stress

For research groups exploring the role of hydroxylated lipids in cellular signaling or metabolism, this compound serves as a key tool for structure-activity relationship (SAR) studies. Its described class-level activity as a lipoxygenase inhibitor and antioxidant [4] makes it a distinct entity for comparison with other hydroxylated fatty acid esters (e.g., 2-hydroxy or 9-hydroxy C18 analogs) to dissect the impact of chain length and hydroxyl position on biological function.

Formulation Science: Development of Novel Lipid-Based Formulations

As a component in experimental formulations, methyl 9-hydroxyheptadecanoate can be evaluated for its potential to modulate the physicochemical properties of lipid mixtures. Its hydroxyl group introduces polarity and hydrogen-bonding capability compared to non-hydroxylated esters, which can influence properties such as solubility, critical micelle concentration, or the stability of lipid nanoparticles and emulsions .

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